6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Overview
Description
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is a halogenated heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds has garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms on the imidazo[1,2-a]pyridine core structure allows for further functionalization through various chemical reactions, making it a valuable intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of halogenated imidazo[1,2-a]pyridines can be achieved through transition-metal-free regioselective halogenation using sodium chlorite/bromite as the halogen source, as demonstrated in the formation of 3-chloro or 3-bromo-imidazo[1,2-a]pyridines . Additionally, solid-phase synthesis methods have been described for the construction of imidazo[1,2-a]pyridine derivatives, which involve the condensation of α-bromoketone with 2-aminopyridine derivatives . Microwave irradiation has also been employed as a novel method for synthesizing halogenated imidazo[1,2-a]pyridines, offering a simple and efficient route to these compounds .
Molecular Structure Analysis
The molecular structure of halogenated imidazo[1,2-a]pyridines has been investigated using various techniques such as single crystal X-ray diffraction, which provides insights into the molecular geometry and intermolecular interactions in the solid state . The crystal structure analysis reveals the presence of π-π interactions and intermolecular hydrogen bonding, which contribute to the stability of the crystal lattice .
Chemical Reactions Analysis
Halogenated imidazo[1,2-a]pyridines can undergo a variety of chemical reactions, including Suzuki–Miyaura cross-coupling reactions to form extended π-systems . Palladium-catalyzed cascade reactions have been utilized to synthesize hybrid structures by combining imidazo[1,2-a]pyridine with other heterocyclic moieties . These reactions highlight the versatility of halogenated imidazo[1,2-a]pyridines as building blocks for the synthesis of complex heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine and related derivatives are influenced by the presence of halogen atoms, which can affect their reactivity and interaction with biological targets. Theoretical calculations using DFT methods have been carried out to understand the electronic properties of these compounds . Additionally, the biological activities of halogenated imidazo[1,2-a]pyridines have been explored, with some derivatives showing promising results in assays for antiglycation, antioxidant, and enzyme inhibition activities .
Scientific Research Applications
Corrosion Inhibition
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine derivatives, specifically 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (SB9a) and its analogs, have shown significant inhibition performance against mild steel corrosion in acidic environments. These compounds act as mixed-type inhibitors, confirmed through various methods like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. Theoretical studies using density functional theory (DFT) and molecular dynamic simulation also support these findings (Saady et al., 2021).
Synthesis and Reactivity
The synthesis and reactivity of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine and its derivatives have been extensively studied. For instance, they have been synthesized through SRN1 reactions with various nucleophiles, exploring the relative reactivities of different electrophile halides (Vanelle et al., 2008). Additionally, their palladium-catalyzed direct arylation and heteroarylation have been investigated, highlighting the synthesis compatibility with bromo or chloro substituents in the 6-position (Koubachi et al., 2006).
Medicinal Chemistry
In the field of medicinal chemistry, imidazo[1,2-a]pyridine derivatives, including 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine, have been recognized for their potential as scaffolds in drug development. They have applications in anticancer, antimycobacterial, antileishmanial, and other therapeutic areas. This has led to the exploration of structural modifications of these compounds to develop novel therapeutic agents (Deep et al., 2016).
Synthesis of New Derivatives
Research has also been conducted on synthesizing novel 6-bromo-imidazo[4,5-b]pyridine derivatives, considering different aromatic aldehydes and alkylation reactions. Such studies provide insights into the structural characterization and potential applications of these compounds (Jabri et al., 2023).
Safety And Hazards
While the specific safety and hazards for “6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine” are not mentioned in the search results, a related compound, 6-BROMO-3H-IMIDAZO[4,5-B]PYRIDINE, advises the use of personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine” and related compounds could have potential future applications in the treatment of these and possibly other diseases.
properties
IUPAC Name |
6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXHHHNCGSIJLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469610 | |
Record name | 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine | |
CAS RN |
136117-72-1 | |
Record name | 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136117-72-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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